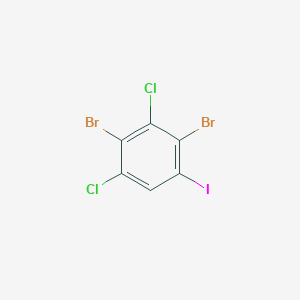
2,4-Dibromo-3,5-dichloroiodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3,5-dichloroiodobenzene is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3,5-dichloroiodobenzene typically involves halogenation reactions starting from benzene or its derivatives. One common method is the sequential halogenation of benzene, where the benzene ring is first chlorinated, followed by bromination and iodination under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions using appropriate catalysts and reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific halogenating agents.
化学反应分析
Types of Reactions: 2,4-Dibromo-3,5-dichloroiodobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: 2,4-Dibromo-3,5-dichlorobenzoic acid.
Reduction: 2,4-Dibromo-3,5-dichloroaniline.
Substitution: 2,4-Dibromo-3,5-dichloronitrobenzene.
科学研究应用
2,4-Dibromo-3,5-dichloroiodobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the effects of halogenated compounds on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2,4-Dibromo-3,5-dichloroiodobenzene exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved are determined by the specific biological system under study.
相似化合物的比较
2,4-Dibromo-3,5-dichloroiodobenzene is unique due to its combination of halogens on the benzene ring. Similar compounds include:
2,4-Dibromochlorobenzene: Lacks iodine atoms.
3,5-Dichloroiodobenzene: Lacks bromine atoms.
2,4-Dibromo-3,5-dichlorobenzene: Lacks iodine atoms.
属性
分子式 |
C6HBr2Cl2I |
|---|---|
分子量 |
430.69 g/mol |
IUPAC 名称 |
2,4-dibromo-1,3-dichloro-5-iodobenzene |
InChI |
InChI=1S/C6HBr2Cl2I/c7-4-2(9)1-3(11)5(8)6(4)10/h1H |
InChI 键 |
PECOMSYKWWEAJP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1I)Br)Cl)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















